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Abstract

Cilofexor (formerly GS-9674) is a potent and selective, orally active, non-steroidal farnesoid X
receptor (FXR) agonist that has been investigated for the treatment of chronic liver diseases,
including non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2]
As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a
promising therapeutic target for these conditions.[3] This technical guide provides a
comprehensive overview of the pharmacological profile of Cilofexor, summarizing its
mechanism of action, pharmacokinetics, pharmacodynamics, and clinical safety and efficacy
from preclinical and clinical studies. All quantitative data are presented in structured tables, and
key experimental protocols and signaling pathways are detailed and visualized.

Mechanism of Action

Cilofexor is a potent agonist of the farnesoid X receptor, a nuclear hormone receptor primarily
expressed in the liver and intestine.[3] It has a reported in vitro EC50 of 43 nM. The activation
of FXR by Cilofexor initiates a cascade of transcriptional events that regulate multiple
metabolic pathways.

In the intestine, FXR activation leads to the induction of fibroblast growth factor 19 (FGF19) in
humans (FGF15 in rodents). FGF19 is released into the portal circulation and travels to the
liver, where it binds to the FGF receptor 4 (FGFR4)/B-Klotho complex. This signaling pathway
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subsequently suppresses the expression of cholesterol 7a-hydroxylase (CYP7AL), the rate-
limiting enzyme in bile acid synthesis from cholesterol. The reduction in bile acid synthesis can
be monitored by measuring the serum levels of 7a-hydroxy-4-cholesten-3-one (C4), a bile acid
precursor.

Direct activation of FXR in hepatocytes also plays a crucial role in maintaining bile acid
homeostasis by increasing the expression of transporters involved in bile acid efflux and
inhibiting their uptake. These combined actions of Cilofexor lead to a reduction in the overall
bile acid pool, thereby mitigating cholestasis and hepatocellular injury. Furthermore, preclinical
studies in rat models of NASH have demonstrated that Cilofexor can reduce liver fibrosis and
portal hypertension.

Click to download full resolution via product page

Caption: Cilofexor's dual mechanism of action in the intestine and liver.

Pharmacological Data
Pharmacodynamics

The pharmacodynamic effects of Cilofexor have been evaluated in both healthy volunteers
and patient populations. Administration of Cilofexor leads to a dose-dependent increase in
plasma FGF19 levels and a corresponding decrease in serum C4 and bile acids. In healthy
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volunteers, doses greater than 30 mg appeared to achieve a plateau of intestinal FXR
activation. In patients with NASH, Cilofexor treatment for 24 weeks resulted in significant
reductions in hepatic steatosis, liver biochemistry markers, and serum bile acids.

Table 1: Pharmacodynamic Effects of Cilofexor in Clinical Trials
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Acids

100 mg dose
significantly
reduced ALP
(-21%,
p=0.029 vs.
placebo),
GGT (-30%,
p<0.001),
ALT (-49%,
p=0.009), and
AST (-42%,
p=0.019).
Reductions in
C4 and bile
acids were
also

observed.

Pharmacokinetics

Cilofexor exhibits bi-exponential disposition, and its exposure increases in a less-than-dose-
proportional manner over a 10 to 300 mg dose range in healthy volunteers. No significant
accumulation has been observed with repeated dosing. The administration of Cilofexor with a

moderate-fat meal can reduce its area under the plasma concentration versus time curve

(AUC) by 21% to 45%.

Table 2: Pharmacokinetic Parameters of Cilofexor in Healthy Volunteers (Single Dose,

Fasting)
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AUCinf

Dose Cmax (ng/mL) Tmax (hr) (ng*hrimL) t1/2 (hr)
10 mg 134 2.0 858 10.3
30 mg 321 2.0 2410 11.2
100 mg 698 2.5 6550 12.4
300 mg 1230 3.0 15400 14.1

Data are
presented as
geometric
means. Sourced
from a study in
healthy

volunteers.

Experimental Protocols
Phase 2 NASH Clinical Trial (NCT02854605)

This was a double-blind, placebo-controlled, phase 2 trial evaluating the safety and efficacy of
Cilofexor in patients with non-cirrhotic NASH.

e Inclusion Criteria: Adults aged 18-75 with a clinical diagnosis of NAFLD, magnetic resonance
imaging-proton density fat fraction (MRI-PDFF) >8%, and liver stiffness >2.5 kPa by
magnetic resonance elastography (MRE), or a historical liver biopsy consistent with NASH
and F1-F3 fibrosis.

» Exclusion Criteria: History of cirrhosis, other causes of liver disease, or significant alcohol
consumption.

« Intervention: Patients were randomized to receive Cilofexor 100 mg, 30 mg, or placebo
orally once daily for 24 weeks.

o Key Assessments:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b8075271?utm_src=pdf-body
https://www.benchchem.com/product/b8075271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8075271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Hepatic Steatosis: Measured by MRI-PDFF at baseline and week 24. MRI-PDFF
guantifies the fraction of mobile protons bound to fat in the liver.

o Liver Biochemistry and Fibrosis Markers: Serum levels of ALT, AST, GGT, ALP, and
Enhanced Liver Fibrosis (ELF) score were measured at baseline and week 24.

o Pharmacodynamic Markers: Serum C4 and bile acids were measured at baseline and
week 24.

Screening
(Inclusion/Exclusion Criteria Met)

'

Baseline Assessments
(MRI-PDFF, MRE, Blood Samples)

Randomization (2:2:1)

Cilofexor 100 mg Cilofexor 30 mg Placebo
(Once Daily) (Once Daily) (Once Daily)

24-Week Treatment Period

Week 24 Assessments
(MRI-PDFF, Blood Samples)

'

30-Day Follow-Up
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Caption: Workflow of the Phase 2 NASH clinical trial (NCT02854605).

Measurement of Pharmacodynamic Biomarkers

e Serum 7a-hydroxy-4-cholesten-3-one (C4): Fasting serum samples are typically collected.

C4 levels are measured using high-performance liquid chromatography (HPLC) or tandem

mass spectrometry.

e Plasma Fibroblast Growth Factor 19 (FGF19): Fasting plasma samples are collected. FGF19

levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

Safety and Tolerability

Cilofexor has been generally well-tolerated in clinical trials. The most commonly reported

treatment-emergent adverse event is pruritus (itching), which is a known class effect of FXR

agonists. The incidence and severity of pruritus appear to be dose-dependent. In a phase 2

study in NASH patients, moderate to severe pruritus was more common in the 100 mg group

compared to the 30 mg and placebo groups.

Table 3: Incidence of Common Adverse Events in a Phase 2 NASH Trial (24 Weeks)

Cilofexor 30 mg Cilofexor 100 mg
Adverse Event Placebo (n=28)
(n=56) (n=56)
Any Adverse Event 71% 70% 79%
Pruritus 4% 4% 14%
Headache 7% 9% 7%
Nausea 4% 5% 9%
Diarrhea 4% 7% 5%
Data represents the
percentage of patients
experiencing the
adverse event.
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Clinical Development Status

Cilofexor has been evaluated in Phase 2 and 3 clinical trials for NASH and PSC. While it has
shown promise in improving markers of liver injury and cholestasis, the Phase 3 PRIMIS trial in
patients with non-cirrhotic PSC was terminated early due to a futility analysis indicating a low
probability of achieving its primary endpoint of reducing fibrosis progression. Cilofexor is also
being investigated in combination with other agents for the treatment of NASH.

Conclusion

Cilofexor is a potent, non-steroidal FXR agonist with a well-defined mechanism of action that
favorably modulates bile acid and lipid metabolism. It has demonstrated positive effects on
pharmacodynamic markers of liver injury and steatosis in clinical trials. While the development
for PSC has faced challenges, its evaluation in NASH, particularly in combination therapies, is
ongoing. The pharmacological profile of Cilofexor supports its potential as a therapeutic agent
for chronic liver diseases, although further studies are needed to fully establish its long-term
efficacy and safety.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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